L162441 -

L162441

Catalog Number: EVT-255507
CAS Number:
Molecular Formula: C34H43N5O5S
Molecular Weight: 633.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L162441 is an Angiotensin type 1 receptor antagonist.
Synthesis Analysis

The synthesis of L162441 involves multiple steps, typically beginning with the preparation of key intermediates that are subsequently transformed into the final product. While specific detailed methodologies are proprietary and may vary, general approaches include:

  1. Starting Materials: The synthesis often begins with readily available precursors that contain the necessary functional groups for further modification.
  2. Reagents and Conditions: Various reagents, including coupling agents and protecting groups, are utilized to facilitate the formation of the desired chemical bonds while minimizing side reactions.
  3. Crystallization Techniques: The purification of L162441 is frequently achieved through crystallization methods that may involve the use of solvents such as ethanol or methanol, often at elevated temperatures to enhance solubility and promote crystal formation. Techniques like filtration and centrifugation are employed to isolate high-purity crystals from reaction mixtures .
Molecular Structure Analysis

L162441 has a molecular formula of C34H43N5O5SC_{34}H_{43}N_{5}O_{5}S and a molecular weight of approximately 633.8 g/mol. The structure features a complex arrangement that includes multiple nitrogen atoms, indicative of its function as a receptor antagonist:

  • Functional Groups: The compound contains various functional groups that contribute to its biological activity, including sulfonamide and amine groups.
  • Three-Dimensional Configuration: The stereochemistry of L162441 plays a critical role in its interaction with angiotensin receptors, influencing both binding affinity and efficacy.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to confirm the structure and purity of L162441 .

Chemical Reactions Analysis

The chemical reactivity of L162441 is primarily characterized by its interactions with biological targets such as the angiotensin receptors. Key reactions include:

  1. Binding Interactions: L162441 exhibits high-affinity binding to AT1 and AT2 receptors, which is central to its mechanism of action in modulating blood pressure.
  2. Metabolic Pathways: In vivo studies indicate that L162441 undergoes metabolic transformations that may affect its pharmacokinetics and pharmacodynamics, including potential hydrolysis or oxidation reactions.

The detailed mechanisms by which L162441 interacts with these receptors are crucial for understanding its therapeutic efficacy .

Mechanism of Action

L162441 functions as an antagonist for the angiotensin II receptors, specifically targeting AT1 and AT2 subtypes. Its mechanism can be summarized as follows:

  • Inhibition of Angiotensin II Effects: By blocking the binding of angiotensin II to its receptors, L162441 prevents vasoconstriction and promotes vasodilation, leading to decreased blood pressure.
  • Impact on Renin-Angiotensin System: The compound modulates the renin-angiotensin system, which plays a critical role in regulating blood volume and systemic vascular resistance.

Studies have shown that L162441 can significantly reduce blood pressure in animal models, highlighting its potential for treating hypertension .

Physical and Chemical Properties Analysis

L162441 exhibits several notable physical and chemical properties:

These properties are essential for formulation development in pharmaceutical applications .

Applications

L162441 has several scientific applications, particularly in pharmacology:

  1. Hypertension Treatment: Its primary application lies in managing hypertension by acting as an antihypertensive agent.
  2. Cardiovascular Research: Researchers utilize L162441 to study cardiovascular diseases related to the renin-angiotensin system.
  3. Drug Development: As a lead compound, L162441 serves as a template for developing new angiotensin receptor antagonists with improved efficacy or safety profiles.
Introduction to L162441: Nomenclature and Historical Context

IUPAC Nomenclature and Structural Classification

L162441 is systematically named as 2-Butyl-5-(hydroxymethyl)-1-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-carboxylic acid. This IUPAC name reflects its core structural features:

  • A biphenyl-tetrazole moiety (serving as the acidic pharmacophore)
  • An imidazole ring with carboxylic acid and hydroxymethyl substituents
  • An alkyl chain (n-butyl group) at position 2 of the imidazole [1] [7].

Structurally, L162441 belongs to the non-peptide biphenyltetrazole class of angiotensin II receptor blockers (ARBs). It shares the fundamental pharmacophore with pioneering ARBs like losartan:

  • Acidic head group: Tetrazole ring (pKa ≈ 4.5) enabling ionic binding to AT₁ receptor Lys199 residue
  • Aromatic linker: Biphenyl system for π-π stacking
  • Heterocyclic core: Imidazole with strategic alkyl/acidic substituents modulating receptor affinity [5] [6].

Table 1: Structural Classification of L162441 Within Key ARBs

CompoundCore StructureR1 SubstituentR2 SubstituentDistinct Features
L162441Imidazole-4-carboxylic acidn-ButylHydroxymethylDual acidic groups (tetrazole + carboxylic acid)
LosartanImidazole-5-methanoln-ButylChlorophenylFirst clinically approved ARB
ValsartanNon-heterocyclic-Valeryl chainAcylated amino acid scaffold

Discovery Timeline and Key Milestones in Angiotensin Receptor Research

L162441 emerged from a transformative era in cardiovascular pharmacology:

  • 1971: Identification of angiotensin II (Ang II) receptors using radioligand binding assays, confirming receptor-specific signaling pathways [10].
  • Early 1980s: Takeda Pharmaceuticals discovers S-8307 and S-8308 – first non-peptide imidazole-based Ang II antagonists with modest potency, proving non-peptide inhibition feasible [5] [6].
  • 1986: DuPont scientists develop EXP-7711 (biphenyl-tetrazole precursor) by optimizing S-8308’s scaffold, enhancing oral bioavailability and receptor affinity.
  • 1990: Merck Research Laboratories synthesizes L162441 as a strategic analog of losartan, incorporating a carboxylic acid group to explore enhanced binding interactions with AT₁’s extracellular domains [5] [6].

Table 2: Key Milestones in Non-Peptide AT₁ Antagonist Development

YearMilestoneSignificance
1970sSaralasin (peptide antagonist)Proof-of-concept for Ang II blockade; limited by peptide instability
1982S-8307/S-8308 (Takeda)First non-peptide antagonists; imidazole-5-acetic acid scaffold
1986EXP-7711/Losartan (DuPont/Merck)Introduction of biphenyl-tetrazole; first oral ARB
1990L162441 (Merck)Carboxylic acid modification for enhanced polarity and binding
1995+Clinical ARBs (Valsartan, Irbesartan, etc.)Optimization of pharmacokinetics and receptor insurmountability

Role in the Evolution of Non-Peptide AT₁ Receptor Antagonists

L162441 played three pivotal roles in ARB development:

  • Validating Multisite Binding Models: Unlike early ARBs binding primarily via the tetrazole-Lys199 interaction, L162441’s carboxylic acid group formed additional hydrogen bonds with Ser109 and Asn295 residues in AT₁’s transmembrane domain. This confirmed the existence of auxiliary binding pockets beyond the primary Lys199 anchor site [6] [10].
  • Introducing Tunable Polarity: The hydroxymethyl and carboxylic acid groups increased L162441’s polarity (cLogP ≈ 2.1 vs. losartan’s 3.8), reducing off-target CNS penetration while maintaining nanomolar AT₁ affinity (IC₅₀ = 3.2 nM). This demonstrated that controlled hydrophilicity could optimize tissue selectivity [5] [6].

  • Bridging First- and Second-Generation ARBs: L162441’s structural innovations directly informed:

  • Irbesartan: Cyclopentyl substitution mimicking L162441’s steric bulk
  • Olmesartan: Carboxylic acid incorporation for insurmountable binding
  • Candesartan: Biphenyl-tetrazole with carboxylate bioisosteres [6].

Table 3: Impact of L162441's Molecular Features on Subsequent ARBs

Structural Feature in L162441Pharmacological EffectAdopted/Improved in Later ARBs
Imidazole-4-carboxylic acidEnhanced hydrogen bonding to AT₁Olmesartan medoxomil (carboxylate prodrug)
Hydroxymethyl groupTuned polarity and solubilityTelmisartan (hydrophobic side chain)
n-Butyl chain at C2Hydrophobic interaction with AT₁Valsartan (isopropyl group)

L162441 remains a benchmark in structure-activity relationship (SAR) studies, illustrating how strategic functionalization of the biphenyl-tetrazole scaffold enables precise modulation of receptor kinetics, bioavailability, and subtype selectivity [5] [6] [10].

Properties

Product Name

L162441

IUPAC Name

butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate

Molecular Formula

C34H43N5O5S

Molecular Weight

633.8 g/mol

InChI

InChI=1S/C34H43N5O5S/c1-5-8-15-31-36-29-22-28(37-32(40)16-9-6-2)24(4)35-33(29)39(31)23-25-17-19-26(20-18-25)27-13-11-12-14-30(27)45(42,43)38-34(41)44-21-10-7-3/h11-14,17-20,22H,5-10,15-16,21,23H2,1-4H3,(H,37,40)(H,38,41)

InChI Key

WBIXDQUYJJTNNI-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC

Canonical SMILES

CCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.